

MIW815: A Technical Guide to STING Pathway Activation for Cancer Immunotherapy

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Compound of Interest

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Abstract

MIW815 (also known as ADU-S100) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a key mediator of innate immunity, STING activation has emerged as a promising strategy in cancer immunotherapy.[3] Intratumoral administration of MIW815 is designed to directly engage STING in immune cells within the tumor microenvironment, initiating a cascade of events that lead to the production of type I interferons and other pro-inflammatory cytokines.[4] This, in turn, promotes the recruitment and activation of antigen-presenting cells (APCs) and cytotoxic T lymphocytes, fostering a robust anti-tumor immune response.[5] This technical guide provides an in-depth overview of the mechanism of action of MIW815, summarizes key preclinical and clinical findings, and details relevant experimental protocols.

Introduction

The innate immune system plays a critical role in detecting and eliminating malignant cells. The STING pathway is a central component of this surveillance mechanism, responsible for sensing the presence of cytosolic DNA, a danger signal often associated with cellular stress, damage, or viral infection.[6] Upon activation, STING triggers a signaling cascade that results in the production of a broad range of inflammatory cytokines, most notably type I interferons (IFNs). [7] These IFNs are pivotal in orchestrating an effective anti-tumor immune response by

enhancing the activity of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.

MIW815 is a novel, synthetic CDN developed to harness the therapeutic potential of STING activation.[8] Its intratumoral delivery aims to localize the immune activation to the tumor site, thereby minimizing systemic toxicities while maximizing the anti-tumor effects.[8] Preclinical studies have demonstrated that MIW815 can induce regression of injected tumors and generate systemic anti-tumor immunity.[5][8] This has led to its investigation in clinical trials, both as a monotherapy and in combination with other immunotherapeutic agents, such as checkpoint inhibitors.[3]

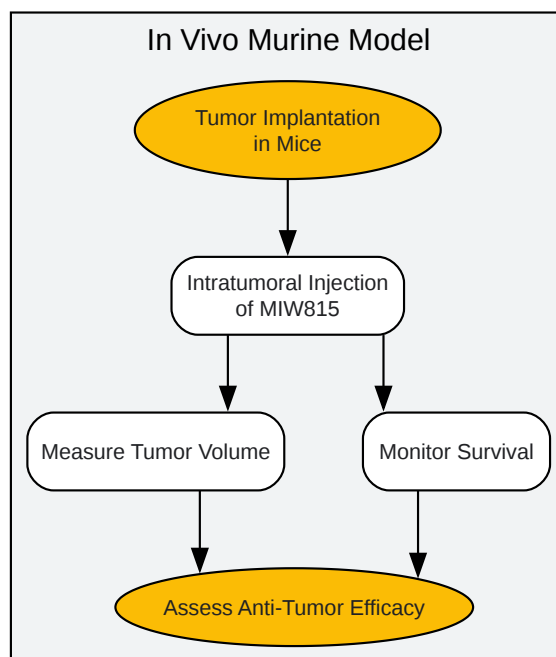
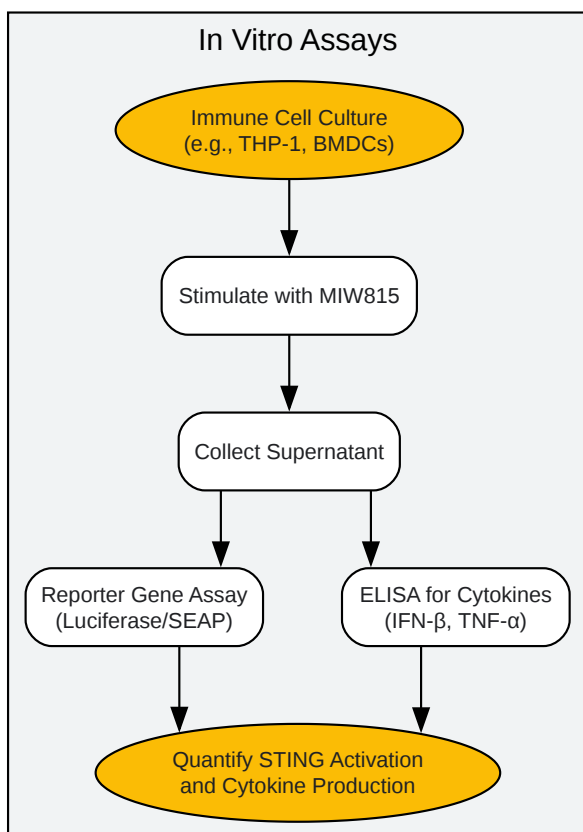
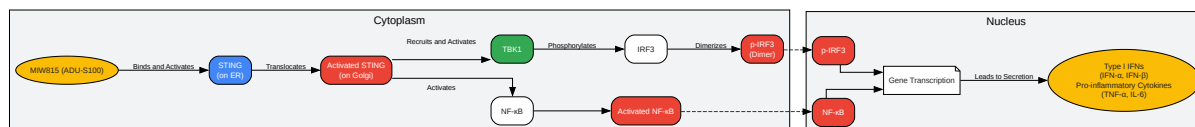
Mechanism of Action: MIW815 and the STING Signaling Pathway

MIW815 functions as a direct agonist of the STING protein. The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA). MIW815, as a synthetic CDN, mimics the action of cGAMP.

The binding of MIW815 to STING, which resides on the endoplasmic reticulum (ER), induces a conformational change in the STING protein.[9] This leads to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[1] Activated TBK1 then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1]

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN- α and IFN- β).[1] In parallel, the STING-TBK1 complex can also activate the NF- κ B signaling pathway, leading to the production of a variety of pro-inflammatory cytokines and chemokines, such as TNF- α , IL-6, and MCP-1.[1][5]

The culmination of these signaling events is a profound alteration of the tumor microenvironment, shifting it from an immunosuppressive to an immunogenic state. This includes enhanced antigen presentation by DCs, increased infiltration and activation of cytotoxic T lymphocytes, and the establishment of a durable anti-tumor immune memory.



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